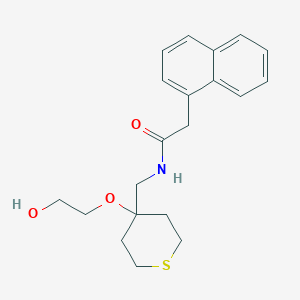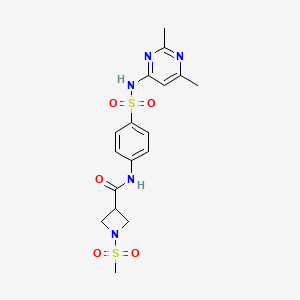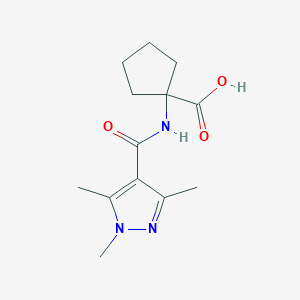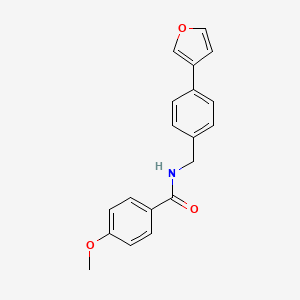
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2-(naphthalen-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related naphthalene acetamide derivatives is described in the papers. For instance, a two-step synthesis involving reduction and nucleophilic reaction followed by acetylation is mentioned for a compound with a naphthalene moiety . This suggests that similar synthetic routes might be applicable for the compound of interest, potentially involving modifications to introduce the hydroxyethoxytetrahydrothiopyran moiety.
Molecular Structure Analysis
The molecular structure of naphthalene acetamide derivatives is characterized by the presence of a planar naphthalene ring and an acetamide group, which can be approximately parallel to each other . This arrangement could be expected in the compound of interest, with additional considerations for the tetrahydrothiopyran ring's influence on the overall molecular conformation.
Chemical Reactions Analysis
The chemical reactivity of naphthalene acetamide derivatives can be inferred from their interactions with biological targets. For example, one compound is identified as a potent inhibitor of aminopeptidase N due to its metal-chelating hydroxamate group . This indicates that the compound of interest may also interact with biological molecules, depending on the presence of functional groups capable of such interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene acetamide derivatives can vary based on their specific substituents and structure. The crystal structure is stabilized by various noncovalent interactions, such as hydrogen bonding and stacking interactions . These interactions are crucial for the compound's stability and could be relevant for the compound of interest. Additionally, the cytotoxicity and redox profile of these compounds are evaluated, suggesting potential biomedical applications .
Applications De Recherche Scientifique
Biological Effects and Mechanisms
Research on related compounds often focuses on understanding their biological effects and mechanisms of action. For example, studies on acetaminophen (APAP) explore how its metabolites interact with cellular proteins and potentially lead to toxicity or therapeutic effects. Research by Andringa et al. (2008) investigated acetaminophen's impact on mitochondrial protein thiol modifications, highlighting the importance of understanding the molecular interactions and pathophysiological relevance of such compounds (Andringa, Bajt, Jaeschke, & Bailey, 2008).
Occupational and Environmental Health
Studies on occupational and environmental health examine the exposure to and effects of chemical compounds within specific settings. For instance, Sennbro et al. (2006) explored biological monitoring of exposure to naphthalene diisocyanate and methylenediphenyl diisocyanate, demonstrating the significance of assessing workplace exposure to potentially harmful chemicals (Sennbro, Lindh, Mattsson, Jönsson, & Tinnerberg, 2006).
Toxicology and Safety Evaluation
Toxicological studies, such as those on the effects of hydroxyethyl starch vs. Ringer's acetate in sepsis, contribute to safety evaluations and therapeutic applications of chemical compounds. Research by Perner et al. (2012) provided insights into the comparative safety and efficacy of fluid resuscitation substances, indicating the critical role of toxicology in clinical decision-making (Perner et al., 2012).
Propriétés
IUPAC Name |
N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S/c22-10-11-24-20(8-12-25-13-9-20)15-21-19(23)14-17-6-3-5-16-4-1-2-7-18(16)17/h1-7,22H,8-15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYSGNHPULZPKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)CC2=CC=CC3=CC=CC=C32)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2-(naphthalen-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-Chloro-2-methoxyphenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B3009941.png)
![3-Bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B3009943.png)
![5-(4-ethylphenyl)-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B3009944.png)
![N-(3,4-dimethoxyphenethyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3009945.png)
![2-fluoro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3009947.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide](/img/structure/B3009951.png)

![1-(4-fluorobenzyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3009956.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B3009957.png)


